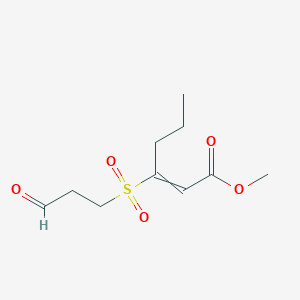
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is a compound that combines the properties of pyrene and tetrachlorocyclohexa-3,5-diene-1,2-dione Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, while tetrachlorocyclohexa-3,5-diene-1,2-dione is a chlorinated derivative of cyclohexadiene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of pyrene followed by cyclization. One common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the pyrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as functionalized pyrene compounds with different substituents.
科学的研究の応用
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development and as a diagnostic tool due to its fluorescent properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and other biomolecules.
Pathways Involved: It may exert its effects through mechanisms such as intercalation into DNA, inhibition of enzyme activity, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar chlorination patterns.
3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-diol: A related compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
Pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione is unique due to its combination of pyrene’s aromatic properties and the chlorinated cyclohexadiene structure
特性
CAS番号 |
922737-26-6 |
|---|---|
分子式 |
C60H30Cl8O4 |
分子量 |
1098.5 g/mol |
IUPAC名 |
pyrene;3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/3C16H10.2C6Cl4O2/c3*1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;2*7-1-2(8)4(10)6(12)5(11)3(1)9/h3*1-10H;; |
InChIキー |
NYTWKLJNCYCUTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl.C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)





![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
